molecular formula C20H26O9 B3181808 13,21-Dihydroeurycomanone CAS No. 129587-06-0

13,21-Dihydroeurycomanone

Cat. No.: B3181808
CAS No.: 129587-06-0
M. Wt: 410.4 g/mol
InChI Key: PKICXNXDFYYYGH-QWRBDCSPSA-N
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Description

13,21-Dihydroeurycomanone is a natural compound isolated from the roots of the plant Eurycoma longifolia, commonly known as Tongkat Ali. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has been studied for its potential pharmacological properties, including anti-parasitic and spermatogenesis enhancement activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,21-Dihydroeurycomanone typically involves the extraction and isolation from the roots of Eurycoma longifolia. The process includes chromatographic techniques to enrich the compound from crude extracts. Chromatographic enrichment has been shown to increase the concentration of this compound significantly .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. The roots of Eurycoma longifolia are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

13,21-Dihydroeurycomanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 13,21-Dihydroeurycomanone involves its interaction with specific molecular targets and pathways. In the case of its anti-parasitic activity, the compound disrupts the life cycle of parasites by inhibiting key enzymes and interfering with cellular processes. For its spermatogenesis enhancement, this compound modulates hormonal pathways and improves the overall sperm production and quality .

Comparison with Similar Compounds

13,21-Dihydroeurycomanone can be compared with other quassinoids such as eurycomanone, 13(21)-epoxyeurycomanone, and 13β,21-dihydroxyeurycomanone. While these compounds share similar structural features, this compound is unique in its specific biological activities and pharmacokinetic properties. For instance, it has better oral bioavailability compared to eurycomanone .

List of Similar Compounds

References

Properties

IUPAC Name

(1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICXNXDFYYYGH-QWRBDCSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=CC(=O)[C@H]4O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312646
Record name 13,21-Dihydroeurycomanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129587-06-0
Record name 13,21-Dihydroeurycomanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129587-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,21-Dihydroeurycomanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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